2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H11N3O2 This compound is characterized by the presence of a pyrimidine ring substituted with a pent-4-yn-2-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution with Pent-4-yn-2-ylamino Group:
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar structural features.
2-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrimidine: A derivative with additional methyl groups.
2-[(4-Methoxyphenyl)amino]pyrimidine: A compound with a methoxyphenyl group instead of the pent-4-yn-2-yl group.
Uniqueness
2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of the pent-4-yn-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(pent-4-yn-2-ylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-7(2)13-10-11-5-8(6-12-10)9(14)15/h1,5-7H,4H2,2H3,(H,14,15)(H,11,12,13) |
InChI Key |
VSLIGHXICOEVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)NC1=NC=C(C=N1)C(=O)O |
Origin of Product |
United States |
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